Technical Documentation Center

2-amino-N-(2-ethoxyphenyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-amino-N-(2-ethoxyphenyl)benzamide

Core Science & Biosynthesis

Foundational

2-amino-N-(2-ethoxyphenyl)benzamide chemical properties and structure

An In-depth Technical Guide to 2-amino-N-(2-ethoxyphenyl)benzamide: Chemical Properties, Structure, and Synthetic Insights Introduction 2-amino-N-(2-ethoxyphenyl)benzamide is an aromatic amide belonging to the larger cla...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-amino-N-(2-ethoxyphenyl)benzamide: Chemical Properties, Structure, and Synthetic Insights

Introduction

2-amino-N-(2-ethoxyphenyl)benzamide is an aromatic amide belonging to the larger class of anthranilamides.[1] This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the diverse pharmacological activities exhibited by its derivatives. Structurally, the molecule is characterized by a 2-aminobenzoyl group linked via an amide bond to a 2-ethoxyaniline moiety. This guide provides a comprehensive technical overview of its chemical properties, structural features, synthesis, and potential applications, intended for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Data

The fundamental identity of a chemical compound is established by its nomenclature, unique identifiers, and physicochemical properties. These data are crucial for laboratory handling, regulatory compliance, and computational modeling.

Nomenclature and Identifiers
  • IUPAC Name: 2-amino-N-(2-ethoxyphenyl)benzamide

  • Synonym(s): N-(2-ethoxyphenyl)anthranilamide

  • CAS Number: 405903-51-7

  • Molecular Formula: C₁₅H₁₆N₂O₂[2]

  • InChI Key: FSHKBBPDYLWQPC-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of 2-amino-N-(2-ethoxyphenyl)benzamide dictate its behavior in various solvents and physical states, which is critical for designing experimental protocols, including formulation and purification.

PropertyValueSource
Molecular Weight 256.30 g/mol [2]
Appearance Typically an off-white to pale yellow solidGeneral observation for benzamides[3]
Melting Point Not experimentally determined in available literature.
Boiling Point Not experimentally determined. Predicted to be >320 °C.Based on similar structures[4]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.General property of benzamides[3]

Structural Elucidation and Spectroscopic Profile

The arrangement of atoms and bonds in 2-amino-N-(2-ethoxyphenyl)benzamide defines its chemical reactivity and biological interactions. Spectroscopic analysis is the primary means of confirming this structure.

Chemical Structure

The molecule consists of two substituted benzene rings linked by an amide functional group. Key features include:

  • An anthranilamide core : A benzamide with a primary amino group at the ortho-position.

  • An N-aryl substituent : A 2-ethoxyphenyl group attached to the amide nitrogen.

  • Functional Groups : Primary amine (-NH₂), secondary amide (-CONH-), and an ether (-OCH₂CH₃).

Chemical Structure of 2-amino-N-(2-ethoxyphenyl)benzamide
Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each type of proton.

    • Aromatic Protons (8H) : Complex multiplets between δ 6.5-8.5 ppm arising from the two substituted benzene rings.

    • Amine Protons (2H) : A broad singlet for the -NH₂ group, typically around δ 5.0-6.0 ppm, which can exchange with D₂O.

    • Amide Proton (1H) : A broad singlet for the -CONH- proton, often downfield (> δ 8.0 ppm).

    • Ethoxy Protons (5H) : A quartet (~δ 4.1 ppm, -OCH₂-) and a triplet (~δ 1.4 ppm, -CH₃).

  • ¹³C NMR Spectroscopy : The carbon spectrum will confirm the carbon skeleton.

    • Carbonyl Carbon : A signal in the δ 165-170 ppm range for the amide C=O.

    • Aromatic Carbons : Multiple signals between δ 110-150 ppm.

    • Ethoxy Carbons : Two signals, one for the -OCH₂- carbon (~δ 64 ppm) and one for the -CH₃ carbon (~δ 15 ppm).

  • Infrared (IR) Spectroscopy : IR spectroscopy highlights the key functional groups.

    • N-H Stretching : Two distinct bands for the primary amine (-NH₂) around 3350-3450 cm⁻¹ and a single band for the secondary amide (-NH-) around 3300 cm⁻¹.

    • C=O Stretching : A strong absorption band for the amide I carbonyl group, typically around 1640-1680 cm⁻¹.

    • C-O Stretching : A characteristic band for the aryl ether linkage around 1200-1250 cm⁻¹.

  • Mass Spectrometry (MS) :

    • The molecular ion peak ([M]⁺) would be observed at an m/z of approximately 256.12.

    • Common fragmentation patterns would involve cleavage of the amide bond and the ethoxy group.

Synthesis and Reactivity

Understanding the synthesis of 2-amino-N-(2-ethoxyphenyl)benzamide is essential for its availability in research and for the development of derivatives.

General Synthetic Route

A prevalent and efficient method for synthesizing N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride with the corresponding amine.[4][5][6] In this case, 2-ethoxyaniline is used as the amine nucleophile.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring. Subsequent decarboxylation (loss of CO₂) upon heating yields the final amide product.

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Intermediate Unstable Carbamic Acid Intermediate Isatoic_Anhydride->Intermediate Nucleophilic Attack & Ring Opening Ethoxyaniline 2-Ethoxyaniline Ethoxyaniline->Intermediate Nucleophilic Attack & Ring Opening Product 2-amino-N-(2-ethoxyphenyl)benzamide Intermediate->Product Decarboxylation CO2 CO₂ (gas) Intermediate->CO2 Solvent DMF or Toluene (Heat)

Caption: Synthetic workflow for 2-amino-N-(2-ethoxyphenyl)benzamide.

Experimental Protocol: Synthesis from Isatoic Anhydride [5][7]

  • To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or toluene, add 2-ethoxyaniline (1.1 equivalents).

  • Heat the reaction mixture under reflux (typically 80-110 °C) and monitor the progress using thin-layer chromatography (TLC). The evolution of CO₂ gas will be observed.

  • Once the reaction is complete (usually 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-amino-N-(2-ethoxyphenyl)benzamide.

Potential Applications and Biological Significance

The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Derivatives of 2-aminobenzamide are known to possess a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9]

Drug Development Insights

While 2-amino-N-(2-ethoxyphenyl)benzamide itself is primarily a research chemical, its structural motifs are highly relevant to drug discovery.

  • Pain Management: A closely related compound, ML382 (2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide), has been identified as a potent and selective positive allosteric modulator (PAM) of the MrgX1 receptor.[10] MrgX1 is a G-protein-coupled receptor (GPCR) implicated in the modulation of chronic pain, making this structural class a promising starting point for the development of novel non-opioid analgesics.[10]

  • Anticancer Research: Many benzamide derivatives function as inhibitors of crucial cellular enzymes. For example, some N-(2-aminophenyl)benzamides act as potent histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy.[11] The 2-amino-N-arylbenzamide core can serve as a scaffold for designing new agents that target enzymes like IMP dehydrogenase (IMPDH) or kinases involved in cell proliferation.[12][13]

Signaling_Pathway cluster_membrane Cell Membrane GPCR MrgX1 Receptor (GPCR) G_Protein G-Protein (Gαq/11) GPCR->G_Protein Activation PAM Benzamide-based PAM (e.g., ML382) PAM->GPCR Allosteric Modulation Ligand Endogenous Ligand (e.g., Peptide) Ligand->GPCR Orthosteric Binding PLC Phospholipase C (PLC) G_Protein->PLC Activation Ca_Release Ca²⁺ Release (from ER) PLC->Ca_Release Neuron_Modulation Modulation of Neuronal Excitability (Pain Signal Inhibition) Ca_Release->Neuron_Modulation

Caption: Hypothesized role as a modulator of GPCR signaling pathways.

Safety and Handling

Comprehensive toxicological data for 2-amino-N-(2-ethoxyphenyl)benzamide is not available.[14] Therefore, precautions should be based on the data for structurally related aminobenzamides.

  • Hazard Statements: Based on similar compounds, it may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[15][16]

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

Conclusion

2-amino-N-(2-ethoxyphenyl)benzamide is a well-defined organic compound with a structure that is highly relevant to modern medicinal chemistry. Its synthesis is straightforward, and its chemical properties are predictable based on its constituent functional groups. The primary value of this molecule lies in its potential as a scaffold for the development of novel therapeutics, particularly in the areas of chronic pain and oncology. Further research into its biological activity and that of its derivatives is warranted to fully explore its therapeutic potential.

References

  • 2-amino-N-(2-ethoxyphenyl)benzamide | 405903-51-7. Sigma-Aldrich.
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central.
  • 2-amino-N-(4-ethoxyphenyl)benzamide | C15H16N2O2 | CID 750179. PubChem.
  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)
  • p-amino benzamide - msds cas. Oxford Lab Fine Chem LLP.
  • bmse000668 Benzamide. BMRB.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • 2-amino-N-(2-ethoxyphenyl)benzamide | SCBT. Santa Cruz Biotechnology.
  • Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds.
  • Showing Compound 2-Aminobenzamide (FDB012155). FooDB.
  • Benzamide. Wikipedia.
  • 2-Aminobenzamide Safety D
  • 2-Amino-N-ethyl-N-phenylbenzamide. ChemScene.
  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.
  • Safety Data Sheet for 3-Amino-4-chloro-n-(2-ethoxyphenyl)benzamide. Combi-Blocks.
  • Synthesis of 2-amino-N,N-dibutyl benzamide. PrepChem.com.
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers.
  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.
  • 2-Ethoxybenzamide(938-73-8) 1H NMR spectrum. ChemicalBook.
  • 2-Amino-N-methylbenzamide. NIST WebBook.
  • 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Tre
  • Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Spectroscopy MS.
  • Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. lookchem.
  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-amino-N-(2-ethoxyphenyl)benzamide

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-amino-N-(2-ethoxyphenyl)benzamide. As of the latest review, a complete, publicly available dataset of the Nuclear Magnetic R...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-amino-N-(2-ethoxyphenyl)benzamide. As of the latest review, a complete, publicly available dataset of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule is not available. This guide, therefore, leverages expert knowledge and comparative analysis of structurally similar compounds to predict and interpret its spectroscopic properties. This approach provides a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound in their work.

Chemical Identity and Structural Features

2-amino-N-(2-ethoxyphenyl)benzamide is an aromatic amide with the molecular formula C₁₅H₁₆N₂O₂ and a molecular weight of 256.3 g/mol . Its structure is characterized by a central benzamide core. An aminophenyl group is attached to the carbonyl carbon, and an ethoxyphenyl group is bonded to the amide nitrogen. The "2-amino" and "2-ethoxy" designations specify the ortho-substitution on both aromatic rings, a critical feature influencing the molecule's conformation and spectroscopic behavior.

Core Chemical Data:

PropertyValue
IUPAC Name 2-amino-N-(2-ethoxyphenyl)benzamide
Synonyms N/A
CAS Number 405903-51-7
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.3 g/mol
InChI Key FSHKBBPDYLWQPC-UHFFFAOYSA-N

Below is a diagram illustrating the chemical structure and the atom numbering scheme that will be used for the discussion of the NMR data.

Caption: Structure of 2-amino-N-(2-ethoxyphenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on the analysis of related compounds, such as 2-amino-N-(4-methoxyphenyl)benzamide, a detailed prediction of the ¹H and ¹³C NMR spectra can be made.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the amino protons, and the ethoxy group protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~10.0Singlet1HAmide N-HThe amide proton is typically deshielded and appears as a broad singlet. In similar structures, this signal is observed around δ 10.12 ppm.[1]
~8.0 - 6.8Multiplet8HAromatic C-HThe eight aromatic protons on the two benzene rings will appear in this region, with their specific shifts and multiplicities determined by their electronic environment and coupling to neighboring protons. The ortho-position of the ethoxy group will influence the chemical shifts of the adjacent protons on that ring.
~6.4Singlet2HAmino N-H₂The protons of the primary amine are expected to be a broad singlet. Their chemical shift can be variable and is influenced by solvent and concentration. In a related compound, this signal appears at δ 6.40 ppm.[1]
~4.1Quartet2H-O-CH₂-CH₃The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons.
~1.4Triplet3H-O-CH₂-CH₃The methyl protons of the ethoxy group will be a triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~168.0Amide C=OThe carbonyl carbon of the amide is characteristically found at the downfield end of the spectrum. For a similar benzamide, this peak is at δ 168.4 ppm.[1]
~150.0 - 115.0Aromatic CThe twelve aromatic carbons will resonate in this region. The carbons bearing the amino and ethoxy groups will have their chemical shifts significantly influenced by these substituents.
~63.0-O-CH₂-CH₃The methylene carbon of the ethoxy group is directly attached to the deshielding oxygen atom.
~15.0-O-CH₂-CH₃The methyl carbon of the ethoxy group is expected to be the most upfield signal.
Experimental Protocol for NMR Data Acquisition

G A [C₁₅H₁₆N₂O₂]⁺˙ m/z = 256 B [C₇H₆NO]⁺ m/z = 120 A->B Cleavage of amide C-N bond C [C₈H₁₀NO]⁺ m/z = 137 A->C Cleavage of amide C-N bond with H transfer

Caption: Predicted major fragmentation pathways for 2-amino-N-(2-ethoxyphenyl)benzamide.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or chemical ionization (CI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Conclusion

While experimental spectra for 2-amino-N-(2-ethoxyphenyl)benzamide are not readily found in public databases, a comprehensive and scientifically rigorous prediction of its spectroscopic characteristics can be achieved through the analysis of its structural features and comparison with closely related analogs. This guide provides a detailed framework of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standard protocols for their acquisition. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings, underscoring the power of predictive spectroscopy in modern chemical science.

References

  • PubChem. 2-amino-N-(4-ethoxyphenyl)benzamide. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link] (Supporting Information)

Sources

Foundational

An In-depth Technical Guide to 2-amino-N-(2-ethoxyphenyl)benzamide

Abstract This technical guide provides a comprehensive scientific overview of 2-amino-N-(2-ethoxyphenyl)benzamide, a molecule of significant interest within medicinal chemistry and drug development. The N-arylbenzamide s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-amino-N-(2-ethoxyphenyl)benzamide, a molecule of significant interest within medicinal chemistry and drug development. The N-arylbenzamide scaffold is a versatile structural motif present in a wide array of biologically active compounds.[1] This document consolidates critical data on the compound's chemical identity, physicochemical properties, synthesis, and characterization. Furthermore, it delves into the known and potential biological activities, mechanisms of action, and structure-activity relationships, drawing insights from structurally related analogs. The guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing the necessary technical data and experimental protocols to inform and accelerate future research initiatives.

Chemical Identity and Physicochemical Properties

2-amino-N-(2-ethoxyphenyl)benzamide is an aromatic amide featuring a benzamide core substituted with an amino group at the 2-position of the benzoyl ring and a 2-ethoxyphenyl group attached to the amide nitrogen.

Core Chemical Data

The fundamental identifiers and properties of this compound are summarized below for quick reference.

IdentifierValueSource(s)
IUPAC Name 2-amino-N-(2-ethoxyphenyl)benzamideInternal Nomenclature
CAS Number 405903-51-7
Molecular Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.30 g/mol [2]
InChI Key FSHKBBPDYLWQPC-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2N[3]
Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for applications in drug development, including formulation and pharmacokinetic profiling. Due to the limited availability of experimentally derived data for this specific molecule, some properties are based on computational predictions or data from closely related analogs.

PropertyValueNotesSource(s)
Physical Form Solid (Predicted)Based on similar benzamide compounds.[4]
Melting Point 120-122 °CExperimental data for the similar 2-amino-N-(4-methoxyphenyl)benzamide.[5]
Boiling Point ~320.2 ± 35.0 °CPredicted for the similar 2-amino-N-(2-methylphenyl)benzamide.[6]
Solubility Higher in polar organic solvents (e.g., DMF, DMSO, hot benzene).General solubility for this class of compounds.[6]

Synthesis and Characterization

The synthesis of 2-aminobenzamide derivatives is well-established, offering robust and efficient routes to the target compound.[1] The most common and direct approach involves the reaction between isatoic anhydride and a corresponding aniline.[6][7]

Synthetic Workflow

The reaction proceeds via a nucleophilic attack of the amine (2-ethoxyaniline) on one of the carbonyl groups of isatoic anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide product.[7] Dimethylformamide (DMF) is a common solvent for this reaction when conducted under conventional heating.[6]

SynthesisWorkflow IsatoicAnhydride Isatoic Anhydride Solvent DMF, Heat IsatoicAnhydride->Solvent Ethoxyaniline 2-Ethoxyaniline Ethoxyaniline->Solvent Product 2-amino-N-(2-ethoxyphenyl)benzamide Solvent->Product SideProduct CO₂ Product->SideProduct decarboxylation

Caption: General synthetic workflow for 2-amino-N-(2-ethoxyphenyl)benzamide.

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is a generalized procedure based on established methods for synthesizing N-arylbenzamides.[5][7]

  • Reaction Setup: To a solution of isatoic anhydride (1.0 equivalent) in dimethylformamide (DMF), add 2-ethoxyaniline (1.0 equivalent).

  • Heating: Heat the reaction mixture under reflux. The causality for heating is to provide the necessary activation energy for the ring-opening and decarboxylation steps.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion, maximizing yield.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This causes the organic product to precipitate out of the aqueous/DMF mixture.

  • Purification: Collect the resulting precipitate by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or benzene) to remove any unreacted starting materials or side products.[6]

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons. Expected signals would include aromatic protons, the ethoxy group (triplet and quartet), and the amine and amide protons.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: To identify key functional groups, such as N-H stretches for the amine and amide (~3300-3500 cm⁻¹) and the C=O stretch for the amide (~1640-1680 cm⁻¹).

  • MS (Mass Spectrometry): To confirm the molecular weight of the compound.

Biological Activity and Potential Applications

While specific biological data for 2-amino-N-(2-ethoxyphenyl)benzamide is limited in publicly available literature, the broader N-arylbenzamide and 2-aminobenzamide classes are rich in pharmacological activities, making this compound a compelling candidate for further investigation.

Modulation of G-Protein Coupled Receptors (GPCRs) for Pain

The most direct and significant therapeutic potential for this scaffold comes from research on a closely related analog. The compound 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382) , which shares the core N-(2-ethoxyphenyl)benzamide structure, was identified as the first potent and selective positive allosteric modulator (PAM) of the Mas-related G-protein coupled receptor X1 (MrgprX1) .

MrgprX1 is a human-specific receptor expressed predominantly in primary sensory neurons (nociceptors) and is implicated in pain and itch signaling.[8][9] Activation of this receptor is known to inhibit persistent pain.[10] As a PAM, a molecule like ML382 doesn't activate the receptor directly but enhances the activity of the endogenous ligand (e.g., BAM8-22), offering a more nuanced and potentially safer therapeutic approach than a direct agonist.[10] Given this precedent, 2-amino-N-(2-ethoxyphenyl)benzamide serves as a valuable starting point or fragment for designing novel MrgprX1 modulators for the treatment of chronic pain.

The signaling pathway for MrgprX1 involves coupling to Gαq/11 or Gαi/o proteins.[8][10] Activation can lead to the inhibition of high-voltage-activated (HVA) calcium channels (specifically N-type and P/Q-type) in nociceptive neurons, which is a critical mechanism for reducing neurotransmitter release and dampening pain signals.[10]

SignalingPathway cluster_membrane Neuron Membrane MrgprX1 MrgprX1 Receptor G_Protein Gαq/11 or Gαi/o MrgprX1->G_Protein Couples to CaChannel HVA Ca²⁺ Channel (N-type, P/Q-type) G_Protein->CaChannel Inhibits Ca²⁺ Influx Downstream Inhibition of Neurotransmitter Release CaChannel->Downstream Ligand Endogenous Ligand (e.g., BAM8-22) Ligand->MrgprX1 Activates PAM Benzamide PAM (e.g., ML382 analog) PAM->MrgprX1 Enhances Activation Outcome Analgesia (Pain Reduction) Downstream->Outcome

Caption: Potential mechanism of action via MrgprX1 modulation.

Antimicrobial and Antifungal Activity

Several studies have demonstrated that 2-aminobenzamide derivatives possess significant antimicrobial and antifungal properties.[11][12] For instance, certain substituted 2-amino-N-phenylbenzamides have shown potent activity against various bacterial strains (like Bacillus subtilis and Staphylococcus aureus) and fungal strains (like Aspergillus fumigatus).[7][11] The mechanism is hypothesized to involve the specific orientation of the amine and amide groups, which may create an "opening/closing pharmacophore site" capable of interacting with microbial targets.[6][11] This makes 2-amino-N-(2-ethoxyphenyl)benzamide a candidate for screening in antimicrobial assays.

Other Potential Therapeutic Areas

The N-arylbenzamide scaffold is a "privileged structure" in drug discovery, with analogs showing a wide range of activities:

  • Antitrypanosomal Agents: N-phenyl benzamide derivatives have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[13]

  • HDAC Inhibition: N-(2-aminophenyl)benzamide derivatives are a well-known class of Histone Deacetylase (HDAC) inhibitors, with applications in oncology.[14][15] HDAC inhibition restores the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[15]

  • Antithrombotic Agents: Some 2-aminobenzamide derivatives have been explored as orally active antithrombotic agents, potentially acting as inhibitors of Factor Xa (fXa).[16]

Structure-Activity Relationship (SAR) Insights

From studies on related benzamide libraries, several key SAR trends can be inferred, providing a roadmap for optimizing the biological activity of 2-amino-N-(2-ethoxyphenyl)benzamide.

  • Substituents on the N-Phenyl Ring: The nature and position of substituents on the N-phenyl ring are critical. For antitrypanosomal activity, substitutions at the ortho and meta positions of a benzyloxy group on the N-phenyl ring led to highly potent compounds.[13] The ethoxy group in the subject compound is at the ortho position, which is often favorable.

  • Substituents on the Benzoyl Ring: In studies of antitrypanosomal benzamides, adding substituents to the benzoyl ring (the 2-amino-benzoyl portion) significantly modulates activity. For example, adding a 2-chloro or 2-trifluoromethyl group to the benzoyl moiety enhanced potency.[13] This suggests that the 2-amino group of the title compound could be further substituted or replaced to explore new activities.

  • The 2-Amino Group: The free amino group is a key feature of the 2-aminobenzamide scaffold. In HDAC inhibitors, this group often acts as a linker to a zinc-binding group that coordinates to the active site of the enzyme.[15] For antimicrobial activity, this group is considered part of the active pharmacophore.[11] Its modification (e.g., acylation, alkylation) would be a primary strategy for chemical diversification.

Conclusion and Future Directions

2-amino-N-(2-ethoxyphenyl)benzamide is a synthetically accessible compound built upon a privileged N-arylbenzamide scaffold. While direct biological data is sparse, its close structural similarity to a known potent PAM of the pain-related receptor MrgprX1 marks it as a high-priority candidate for investigation in the field of analgesics. Furthermore, the well-documented antimicrobial, anticancer, and antithrombotic activities of the broader 2-aminobenzamide class provide multiple avenues for its therapeutic evaluation.

Future research should focus on:

  • Definitive Biological Screening: Systematically testing the compound for activity as an MrgprX1 modulator, as well as in antimicrobial, antifungal, and anticancer cell-based assays.

  • Medicinal Chemistry Elaboration: Using the compound as a starting point for a focused library synthesis to explore the SAR, particularly by modifying the 2-amino group and adding substituents to the benzoyl ring.

  • Pharmacokinetic Profiling: Should promising activity be identified, a full ADME (Absorption, Distribution, Metabolism, and Excretion) profile would be necessary to assess its drug-likeness and potential for in vivo efficacy.

This technical guide provides the foundational chemical and biological context to justify and guide these future research and development efforts.

References

  • Kumar, A., Gupta, G., & Singh, J. (2015). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 6(9), 947-952. [Link]

  • El Karim, I. A., et al. (2021). Endogenous Mas-related G-protein-coupled receptor X1 activates and sensitizes TRPA1 in a human model of peripheral nerves. Journal of Neurophysiology, 125(2), 562-576. [Link]

  • GeneCards. (2026). MRGPRX1 Gene. The Human Gene Compendium. [Link]

  • NCBI. (2025). Gene Result MRGPRX1 MAS related GPR family member X1. National Center for Biotechnology Information. [Link]

  • Li, Z., et al. (2017). Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain. Proceedings of the National Academy of Sciences, 114(10), E1996-E2005. [Link]

  • ResearchGate. (2025). Endogenous Mas-related G-protein-coupled receptor X1 activates and sensitizes TRPA1 in a human model of peripheral nerves. ResearchGate Publication. [Link]

  • Wyllie, S., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. [Link]

  • PubChem. (2025). 2-amino-N-(4-ethoxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2015). Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 96, 389-398. [Link]

  • Stauffer, S. R., et al. (2013). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 159-163. [Link]

  • Kubicova, L., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 5(8), 955-969. [Link]

  • Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3684-3695. [Link]

  • Proschak, E., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1), 140-154. [Link]

  • Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PubMed Central. [Link]

  • Al-Salahi, R., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. [Link]

  • Supporting Information for Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds. (n.d.). [Link]

  • NIST. (2025). Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide. PrepChem.com. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate Publication. [Link]

  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • ChemSynthesis. (2025). 2-amino-N-tosyl-benzamide. ChemSynthesis.com. [Link]

  • Kralj, M., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(4), 849. [Link]

  • PubChem. (n.d.). Tetra-n-butyl titanate, polymer with water. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Guide: Synthesis of 2-Aminobenzamide Scaffolds

Executive Summary 2-Aminobenzamide (Anthranilamide) is a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for quinazolinones, benzodiazepines, and ryanodine receptor modulators (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminobenzamide (Anthranilamide) is a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for quinazolinones, benzodiazepines, and ryanodine receptor modulators (e.g., Chlorantraniliprole). Its dual functionality—an electrophilic amide adjacent to a nucleophilic aniline—makes it a versatile "linchpin" intermediate.

This technical guide evaluates and details the three primary synthetic methodologies for generating 2-aminobenzamides. Unlike generic reviews, this document focuses on process selection logic , mechanistic causality , and self-validating protocols for the bench scientist.

Part 1: Strategic Selection Guide

The choice of synthetic route is dictated by starting material availability and functional group tolerance. Use the decision matrix below to select the optimal pathway.

Table 1: Method Selection Matrix
MethodPrimary PrecursorKey ReagentsAtom EconomyScalabilityPrimary Utility
A. Ring Opening Isatoic AnhydrideNH₃ (aq) or NH₄CO₃High (loses CO₂)Excellent (Industrial)Gold Standard. Best for bulk synthesis and clean isolation.
B. Hydration 2-AminobenzonitrileH₂O₂ / NaOH100%GoodBest when starting from aryl nitriles; avoids coupling reagents.
C. Carbonylation 2-HaloanilinePd(OAc)₂, CO, NH₃Low (Ligands/CO)ModerateBest for installing amide de novo on complex aryl halides.
D. Reduction 2-NitrobenzamideH₂ / Pd-C or Fe/HClHighExcellentUseful if the nitro-amide is commercially available or stable.

Part 2: Detailed Methodologies

Method A: The Gold Standard – Isatoic Anhydride Aminolysis

This is the most robust method for synthesizing 2-aminobenzamide. It leverages the latent energy of the cyclic anhydride to drive amide formation without external coupling agents (EDC/HATU), resulting in a simple workup.

Mechanistic Insight

The reaction is a nucleophilic acyl substitution.[1] Ammonia attacks the C4 carbonyl (more electrophilic) rather than the C2 carbonyl.[2] The resulting tetrahedral intermediate collapses to open the ring, releasing CO₂ (decarboxylation) to drive the equilibrium irreversibly toward the amide.

Experimental Protocol

Target: 2-Aminobenzamide (Primary Amide) Scale: 10 mmol

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactants: Charge the flask with Isatoic Anhydride (1.63 g, 10 mmol).

  • Solvent/Reagent: Add Ammonium Hydroxide (28-30% aq. NH₃, 10 mL, excess).

    • Note: Aqueous ammonia serves as both solvent and reactant. For hydrophobic derivatives, use DMF/NH₃(aq).

  • Reaction: Heat the suspension to 55–60°C for 1–2 hours.

    • Observation: Evolution of CO₂ gas (bubbling) indicates reaction progress. The solid anhydride will dissolve, followed by precipitation of the product.

  • Workup: Cool to 0°C in an ice bath.

  • Isolation: Filter the precipitate. Wash with ice-cold water (2 x 5 mL) to remove excess ammonia.

  • Drying: Dry under vacuum.

    • Expected Yield: 90–96%.[3]

    • Validation: Melting point 111–113°C. IR shows amide doublets (~3300 cm⁻¹) and absence of anhydride carbonyls (1700-1750 cm⁻¹).

Visualization: Reaction Pathway

IsatoicMechanism Start Isatoic Anhydride Attack C4 Nucleophilic Attack (by NH3) Start->Attack Inter Tetrahedral Intermediate Attack->Inter Decarb Ring Opening & Decarboxylation (-CO2) Inter->Decarb Product 2-Aminobenzamide Decarb->Product

Caption: Nucleophilic attack at C4 is the rate-determining step, followed by irreversible CO₂ loss.

Method B: Controlled Nitrile Hydrolysis (Radziszewski Reaction)

Hydrolyzing 2-aminobenzonitrile is challenging because the product (amide) hydrolyzes to the carboxylic acid faster than the nitrile hydrolyzes to the amide under standard acidic/basic conditions. The Radziszewski reaction (alkaline H₂O₂) is required to stop selectively at the amide.

Mechanistic Insight

The hydroperoxide anion (HOO⁻) is a super-nucleophile (alpha-effect) that attacks the nitrile to form an imidate peroxy intermediate. This intermediate collapses to the amide and oxygen, avoiding the formation of the carboxylic acid.

Experimental Protocol

Target: 2-Aminobenzamide from 2-Aminobenzonitrile Scale: 5 mmol

  • Setup: 25 mL flask, open to air (to vent O₂).

  • Solvent: Dissolve 2-Aminobenzonitrile (0.59 g, 5 mmol) in Ethanol (5 mL) and DMSO (1 mL).

  • Base: Add NaOH (6M aq., 0.5 mL).

  • Oxidant: Cool to 0°C. Add Hydrogen Peroxide (30% aq., 2 mL) dropwise.

    • Critical Control: The reaction is exothermic. Maintain temp <40°C to prevent over-oxidation.

  • Reaction: Stir at room temperature for 3 hours.

  • Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench excess peroxide. Test with starch-iodide paper (should be negative).

  • Isolation: Concentrate ethanol in vacuo. Extract aqueous residue with Ethyl Acetate (3 x 10 mL). Dry over MgSO₄ and concentrate.

    • Validation: TLC (Hexane/EtOAc 1:1) shows conversion of high Rf nitrile to lower Rf amide.

Method C: Palladium-Catalyzed Aminocarbonylation

This method is ideal when the starting material is a 2-haloaniline (Br/I) and you wish to install the amide functionality directly, often using CO surrogates to avoid handling toxic gas.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • CO Insertion: Formation of the acyl-palladium complex.

  • Nucleophilic Attack: Ammonia/Amine attacks the acyl-Pd species.

  • Reductive Elimination: Release of amide and regeneration of Pd(0).

Experimental Protocol (CO Surrogate Method)

Target: 2-Aminobenzamide from 2-Iodoaniline Reagents: Mo(CO)₆ as solid CO source.

  • Setup: 2-neck flask or pressure tube, inert atmosphere (N₂).

  • Catalyst Mix: Combine 2-Iodoaniline (1.0 mmol), Pd(OAc)₂ (5 mol%), DPPP (1,3-bis(diphenylphosphino)propane, 5 mol%), and Mo(CO)₆ (1 equiv) in 1,4-Dioxane (5 mL).

  • Amine Source: Add Ammonium Chloride (3 equiv) and DBU (3 equiv).

    • Role of DBU: Releases free NH₃ from NH₄Cl and neutralizes HI formed.

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Purification: Flash column chromatography (Silica, 0-5% MeOH in DCM).

Visualization: Catalytic Cycle

PdCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO NucAttack Amine Attack (-HX) COInsert->NucAttack + NH3 RedElim Reductive Elimination (Product Release) NucAttack->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle utilizing Pd(0) to insert CO between the aryl ring and the amine nucleophile.

Part 3: References

  • Staiger, R. P., & Wagner, E. C. (1948). Isatoic Anhydride.[1][2][3][4][5][6][7] Journal of Organic Chemistry, 13(3), 347–352. Link

  • Bayer AG. (1981). Process for the preparation of anthranilamides.[3][5][8][9] US Patent 4,265,832.[3] Link

  • Katritzky, A. R., et al. (2005). Synthesis of Amides from Esters and Amines.[10] Journal of Organic Chemistry, 70(19), 1926-1929. Link (Context for nitrile/amide hydrolysis control).

  • Beller, M., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews, 110(2), 1024-1120. Link

  • BenchChem. (2025).[6] Synthesis of 2-Amino-3,5-diiodobenzamide Analogs. Application Note. Link

Sources

Foundational

Structural Dynamics and Crystallographic Characterization of 2-Amino-N-arylbenzamides

Executive Summary This technical guide provides a rigorous framework for the synthesis, crystallization, and structural analysis of 2-amino-N-arylbenzamides. These scaffolds are privileged structures in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the synthesis, crystallization, and structural analysis of 2-amino-N-arylbenzamides. These scaffolds are privileged structures in medicinal chemistry, serving as the core for Histone Deacetylase (HDAC) inhibitors (e.g., Mocetinostat) and various antimicrobial agents.

The central feature of this class is the competition between intramolecular hydrogen bonding (which planarizes the core) and steric torsion (which twists the N-aryl tail). Understanding this balance is critical for predicting bioavailability and receptor binding affinity. This guide moves beyond basic reporting, offering a causal analysis of how synthetic choices and crystallization solvents dictate the final supramolecular architecture.

Chemical Context & The "Closed" Conformation

The 2-amino-N-arylbenzamide scaffold is defined by a specific intramolecular interaction that dictates its physicochemical properties.

The S(6) Motif

In non-polar environments (and often in the solid state), the aniline nitrogen (2-amino group) acts as a hydrogen bond donor to the amide carbonyl oxygen. This forms a pseudo-six-membered ring, classified in graph-set notation as an S(6) motif.

  • Causality: This interaction locks the benzamide core into a planar conformation.

  • Pharmacological Impact: By "hiding" the hydrogen bond donor and acceptor from the solvent, this "closed" conformation significantly increases the lipophilicity of the molecule, enhancing passive membrane permeability.

  • Structural Tension: While the benzamide core is planar, the N-aryl ring (the "tail") often rotates out of plane due to steric clash between the amide hydrogen and the ortho-hydrogens (or substituents) of the aryl ring.

Synthesis & Crystallization Protocols

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The reaction of isatoic anhydride with anilines is the preferred route due to its high atom economy and lack of complex coupling reagents.

Protocol A: Synthesis via Isatoic Anhydride Ring Opening

Objective: Synthesize pure 2-amino-N-phenylbenzamide derivatives without racemization or side-product formation.

  • Reagents:

    • Isatoic Anhydride (1.0 eq)[1][2]

    • Substituted Aniline (1.1 eq)[1]

    • Solvent: Anhydrous DMF (Dimethylformamide) or Ethanol.

  • Procedure:

    • Dissolve isatoic anhydride in DMF (0.5 M concentration).

    • Add the substituted aniline.[1]

    • Critical Step: Reflux at 110°C (DMF) or 80°C (EtOH) for 4–6 hours. The evolution of

      
       gas drives the reaction to completion (Le Chatelier’s principle).
      
    • Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid. Filter and wash with cold water to remove residual DMF.

Protocol B: Single Crystal Growth Strategies

Objective: Grow defect-free crystals >0.2 mm for XRD.

  • Solvent Selection:

    • Ethanol: Promotes hydrogen bonding networks; often yields blocks or prisms.

    • Ethyl Acetate/Hexane (Vapor Diffusion): Best for hydrophobic derivatives.

    • DMF (Slow Evaporation): Useful for highly insoluble derivatives but requires weeks due to high boiling point.

Step-by-Step Vapor Diffusion:

  • Dissolve 20 mg of pure compound in a minimal amount of "good" solvent (e.g., THF or Ethyl Acetate) in a small vial.

  • Place this open vial inside a larger jar containing the "anti-solvent" (e.g., Hexane or Pentane).

  • Seal the outer jar.

  • Mechanism: The volatile anti-solvent diffuses into the solution, slowly increasing supersaturation and promoting nucleation without trapping solvent inclusions.

Workflow Visualization

G cluster_cryst Crystallization Strategy Start Start: Isatoic Anhydride + Aniline Reaction Reflux (DMF/EtOH) CO2 Evolution drives equilibrium Start->Reaction Precipitation Quench in Ice Water Precipitate Formation Reaction->Precipitation Purification Filtration & Drying (Optional: Column Chrom.) Precipitation->Purification Solvent Solvent Choice (Polarity Matching) Purification->Solvent Method Vapor Diffusion (THF/Hexane) Solvent->Method Nucleation Slow Nucleation (Thermodynamic Control) Method->Nucleation XRD X-Ray Diffraction Data Collection Nucleation->XRD

Figure 1: Optimized workflow for the synthesis and crystallization of benzamide derivatives.

Structural Analysis & Data Interpretation[2][3][4][5][6][7][8][9][10]

Once data is collected (typically Mo K


 radiation at 100K to minimize thermal motion), the analysis must focus on the specific geometric parameters that define biological activity.
Key Geometric Parameters (Table 1)

The following values are typical for this scaffold and serve as a baseline for quality control during refinement.

ParameterAtoms InvolvedTypical ValueSignificance
Bond Length C=O (Amide)1.22 – 1.24 ÅDouble bond character; H-bond acceptor.
Bond Length C–N (Amide)1.34 – 1.37 ÅPartial double bond character (resonance).
Bond Length N–H...O (Intra)1.90 – 2.10 ÅStrong intramolecular lock (S6).
Torsion Angle C(Ar)-C-N-C(Ar')30° – 65°The "Twist." Determines fit in enzyme pockets.
Planarity Benzamide Core< 0.05 Å RMSDIndicates strong conjugation.[1]
Supramolecular Synthons

In the crystal lattice, 2-amino-N-arylbenzamides do not exist in isolation. They form specific packing motifs driven by hydrogen bonding hierarchy.

  • Level 1: Intramolecular Lock (

    
    ) 
    
    • The amino

      
       donates to the carbonyl 
      
      
      
      .
    • Result: This is the primary interaction, persisting even in solution.

  • Level 2: Intermolecular Dimerization (

    
    ) 
    
    • The amide

      
       cannot bond intramolecularly (geometry forbids it). Instead, it donates to the carbonyl oxygen of a neighboring molecule.
      
    • Since the carbonyl is already accepting one H-bond (from the amino group), it becomes a bifurcated acceptor.

    • Result: Centrosymmetric dimers forming an eight-membered ring (

      
      ).
      
  • Level 3: Pi-Stacking

    • The N-aryl rings of adjacent dimers often stack in a parallel-displaced manner (centroid-centroid distance ~3.6 – 3.9 Å).

Interaction Hierarchy Diagram

Interactions Molecule 2-Amino-N-arylbenzamide AminoH Amino N-H Molecule->AminoH AmideH Amide N-H Molecule->AmideH Carbonyl Carbonyl O Molecule->Carbonyl Intra Intramolecular S(6) Ring AminoH->Intra Donates to Inter Intermolecular R2,2(8) Dimer AmideH->Inter Donates to Neighbor Carbonyl->Intra Accepts from Carbonyl->Inter Accepts from Neighbor Intra->Inter Hierarchical Precedence

Figure 2: Hierarchy of hydrogen bonding interactions. The S(6) motif is geometrically privileged, while the R2,2(8) motif drives lattice packing.

Troubleshooting & Validation (Self-Correcting Protocols)

Issue: High R-Factor (>6%) or Disorder
  • Cause: The N-aryl ring often exhibits rotational disorder if the ortho-positions are unsubstituted (e.g., N-phenyl vs N-2-chlorophenyl). The ring can flip 180° without significant steric penalty.

  • Solution:

    • Collect data at lower temperature (100K or helium cryostat).

    • Model the disorder using split positions (PART instructions in SHELX) for the aryl ring.

Issue: Twinning
  • Cause: Crystallization from rapid evaporation can lead to pseudo-symmetry or merohedral twinning, especially in monoclinic space groups (

    
     or 
    
    
    
    ) common to this class.
  • Solution: Re-crystallize using vapor diffusion (Protocol B) to slow down layer formation. Check data for systematic absences violations.

References

  • Crystal structure and Hirshfeld surface analysis of 2-amino-N-(2-chlorophenyl)benzamide. Source: Acta Crystallographica Section E. URL:[Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. Source: Journal of Medicinal Chemistry (via NIH). URL:[Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. Source: MDPI Molecules. URL:[Link]

  • Graph Set Analysis of Hydrogen-Bond Patterns in Organic Crystals. Source: Bernstein, Davis, Shimoni & Chang-Chung (Angewandte Chemie). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-N-(2-ethoxyphenyl)benzamide as a Strategic Intermediate

Abstract 2-Amino-N-(2-ethoxyphenyl)benzamide (CAS: 405903-51-7) is a critical pharmacophore scaffold, primarily recognized as the "zinc-binding group" (ZBG) precursor for Class I selective Histone Deacetylase (HDAC) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-N-(2-ethoxyphenyl)benzamide (CAS: 405903-51-7) is a critical pharmacophore scaffold, primarily recognized as the "zinc-binding group" (ZBG) precursor for Class I selective Histone Deacetylase (HDAC) inhibitors, most notably Entinostat (MS-275) . Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, the benzamide scaffold confers selectivity for HDAC1, 2, and 3, reducing off-target toxicity. This guide details the "green" synthesis of this intermediate via isatoic anhydride and outlines two distinct downstream workflows: conversion into HDAC inhibitors (Entinostat analogs) and scaffold hopping to quinazolinones.

Part 1: Chemical Identity & Safety Profile

PropertySpecification
Chemical Name 2-Amino-N-(2-ethoxyphenyl)benzamide
CAS Number 405903-51-7
Molecular Formula

Molecular Weight 256.30 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Melting Point 132–134 °C (Lit.)

Safety & Handling (GHS Classification):

  • Signal Word: Warning

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free aniline is susceptible to oxidation over prolonged exposure to air.

Part 2: Synthesis of the Intermediate (The "Make" Phase)

Protocol A: The Isatoic Anhydride Route (Atom-Economic)

Rationale: This method is superior to traditional EDC/HOBt coupling of anthranilic acid because it generates no chemical waste other than


. It avoids the need for N-protection/deprotection steps.

Reagents:

  • Isatoic anhydride (1.0 equiv)

  • 2-Ethoxyaniline (1.1 equiv)

  • Ethanol (Green solvent) or DMF (for higher solubility)

  • Catalyst: None required (thermal activation)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend Isatoic anhydride (10 mmol, 1.63 g) in Ethanol (50 mL).

  • Addition: Add 2-Ethoxyaniline (11 mmol, 1.51 g) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (80°C).

    • Observation: Evolution of

      
       gas indicates the reaction is proceeding.[1] The solid anhydride will dissolve as it reacts.[1]
      
  • Monitoring: Continue reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting anhydride spot (

    
    ) should disappear.
    
  • Workup:

    • Cool the reaction to room temperature.[1][2][3] The product often crystallizes directly from ethanol.

    • If solid forms: Filter and wash with cold ethanol.

    • If no solid: Concentrate the solvent to ~10 mL and add cold water (50 mL) to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

  • Yield: Expected yield 85–95%.

Part 3: Downstream Applications (The "Use" Phase)

Workflow Visualization

The following diagram illustrates the divergent pathways from the intermediate: Path A leads to HDAC inhibitors (Entinostat), while Path B leads to Quinazolinone heterocycles.

G Start Raw Materials: Isatoic Anhydride + 2-Ethoxyaniline Inter Intermediate: 2-Amino-N-(2-ethoxyphenyl)benzamide (CAS: 405903-51-7) Start->Inter Reflux/EtOH (-CO2) Entinostat Target A (HDACi): Entinostat (MS-275) Inter->Entinostat Path A: Urea Formation (Nucleophilic Acyl Substitution) Quinaz Target B (Heterocycle): Quinazolinone Scaffold Inter->Quinaz Path B: Cyclization (Condensation + Oxidation) ActCarb Reagent: Activated Pyridyl-Carbonate ActCarb->Entinostat Aldehyde Reagent: Aldehyde / DMSO / Alcohol Aldehyde->Quinaz

Caption: Divergent synthesis pathways from the benzamide intermediate to high-value pharmacological targets.

Protocol B: Synthesis of Entinostat (HDAC Inhibitor)

Mechanism: The free aniline of the intermediate attacks an activated carbamate (typically an imidazole-carbamate or p-nitrophenyl carbonate derivative of the pyridine tail) to form the urea linkage.

Reagents:

  • Intermediate: 2-Amino-N-(2-ethoxyphenyl)benzamide (1.0 equiv)

  • Linker Precursor: Pyridin-3-ylmethyl (4-nitrophenyl) carbonate (Activated species)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    )
    
  • Solvent: THF or DMF

Procedure:

  • Activation (Preparation of Linker): Note: If the activated carbamate is not commercially available. React pyridin-3-ylmethanol with 4-nitrophenyl chloroformate in DCM/Pyridine to generate the activated carbonate species.

  • Coupling: Dissolve 2-Amino-N-(2-ethoxyphenyl)benzamide (1.0 mmol) in dry THF (10 mL).

  • Addition: Add the Activated Pyridyl-Carbonate (1.1 mmol) and DIPEA (2.0 mmol).

  • Reaction: Stir at 50°C for 12 hours. The reaction is driven by the release of p-nitrophenol (yellow color).

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash extensively with Sat.

      
       (to remove p-nitrophenol) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Validation: NMR should show the loss of the aniline

    
     (broad singlet ~6.0 ppm) and appearance of urea protons (~9.0 ppm).
    
Protocol C: Scaffold Hopping to Quinazolinones

Rationale: 2-Aminobenzamides are precursors to quinazolinones, a privileged scaffold in oncology (e.g., Idelalisib).[4]

Reagent Options:

  • Method 1 (Aldehyde): React with Benzaldehyde +

    
     (oxidant).
    
  • Method 2 (DMSO): React with DMSO (acts as C1 source) +

    
    .
    

Procedure (Method 2 - DMSO C1 Insertion):

  • Dissolve the intermediate (0.5 mmol) in DMSO (2 mL).

  • Add

    
     (30% aq, 2.0 equiv) and catalytic 
    
    
    
    (10 mol%).
  • Heat to 100°C for 3 hours in a sealed tube.

  • Result: Cyclization occurs between the amide nitrogen and the aniline nitrogen, incorporating a carbon from DMSO to form the quinazolinone ring.

Part 4: Analytical Validation Parameters

To ensure the integrity of the intermediate before downstream use, verify against these parameters:

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

1.35 (t, 3H), 4.10 (q, 2H)
Ethoxy Group: Confirms the presence of the ethyl tail.
1H NMR (DMSO-d6)

6.30 (s, 2H, Exchangeable)
Aniline

:
Critical. Must be present. If missing, cyclization or oxidation occurred.
1H NMR (DMSO-d6)

9.50 (s, 1H, Exchangeable)
Amide NH: Confirms the benzamide linkage is intact.
HPLC Retention Time (C18 Column)Purity > 98% required for biological assays.

References

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003. Link

  • Sigma-Aldrich. (n.d.).[5] 2-Amino-N-(2-ethoxyphenyl)benzamide Product Page & CAS Data.Link

  • Gong, H., et al. (2025).[4] Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules.[1][2][5][6][7][8][9] Link

  • PubChem. (n.d.). Entinostat (CID 4261) Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[1] Protocol for synthesis of 2-aminobenzamide derivatives via Isatoic Anhydride.[1][5]Link

Sources

Application

Process Optimization and Scale-Up Strategy for 2-Amino-N-(2-ethoxyphenyl)benzamide

Executive Summary This application note details the robust scale-up protocol for synthesizing 2-amino-N-(2-ethoxyphenyl)benzamide , a critical scaffold in the production of non-steroidal anti-inflammatory drugs (NSAIDs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust scale-up protocol for synthesizing 2-amino-N-(2-ethoxyphenyl)benzamide , a critical scaffold in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Etofenamate and various kinase inhibitors.

While early-stage medicinal chemistry often utilizes carbodiimide coupling (EDC/HOBt) or acid chlorides, these methods are unsuitable for kilogram-scale production due to poor atom economy, expensive reagents, and complex impurity profiles. This guide establishes the Isatoic Anhydride Ring-Opening route as the superior industrial method. This pathway offers high atom economy (CO₂ is the only byproduct), operational simplicity, and a self-purifying crystallization mechanism.

Strategic Route Selection and Retrosynthesis

The selection of the synthetic route is the primary determinant of scalability. We evaluated three potential pathways:

  • Acid Chloride Route: Requires protecting the aniline amine (e.g., Boc/Cbz) to prevent self-polymerization of the anthranilic acid, adding two unnecessary steps.

  • Coupling Reagent Route (EDC/HATU): Prohibitively expensive for scale-up; urea byproducts are difficult to remove without chromatography.

  • Isatoic Anhydride Route (Recommended): One-step, atom-economical, gas-driven reaction.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the mechanism of the chosen route.

ReactionScheme Figure 1: Reaction mechanism via Isatoic Anhydride ring-opening. Isatoic Isatoic Anhydride (Starting Material) Intermediate Tetrahedral Intermediate Isatoic->Intermediate + Phenetidine (Nu Attack) Phenetidine 2-Ethoxyaniline (Nucleophile) Phenetidine->Intermediate Product 2-Amino-N-(2-ethoxyphenyl)benzamide (Target) Intermediate->Product Ring Opening CO2 CO2 (Gas Byproduct) Intermediate->CO2 Decarboxylation (-CO2)

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be controlled.

Solvent Selection Strategy

Critical Warning: Do NOT use primary alcohols (Ethanol/Methanol) as the reaction solvent. Isatoic anhydride reacts with alcohols to form anthranilate esters (e.g., Ethyl Anthranilate), creating a difficult-to-separate impurity.

SolventSuitabilityRationale
Toluene High Allows high temp (110°C) to drive CO₂; Product crystallizes upon cooling; Azeotropic drying possible.
DMF/DMAc MediumGood solubility, but difficult to remove (high BP); requires aqueous workup which generates waste.
Ethanol Forbidden Competes with amine nucleophile; forms ester impurities.
Acetonitrile LowBoiling point (82°C) is often too low for efficient decarboxylation kinetics.
Stoichiometry and Kinetics
  • Stoichiometry: Use a slight excess of 2-Ethoxyaniline (1.05 equiv) . It is easier to wash away unreacted aniline (liquid) than unreacted isatoic anhydride (solid) during the filtration step.

  • Temperature: The reaction is endothermic in terms of energy input required to break the ring/release gas. Maintain 90°C – 110°C . Below 80°C, the reaction is sluggish; above 120°C, oxidation of the aniline may occur.

Master Protocol: Pilot Scale (1.0 kg Basis)

Safety Note: This reaction generates approximately 150 Liters of CO₂ gas per kg of starting material. Ensure the reactor is vented to a scrubber and addition rates are controlled to manage gas evolution.

Materials
  • Isatoic Anhydride (purity >98%): 1.00 kg (6.13 mol)

  • 2-Ethoxyaniline (o-Phenetidine): 0.88 kg (6.44 mol, 1.05 equiv)

  • Toluene (Reagent Grade): 10.0 L

  • Seed Crystals (Optional): 1.0 g

Step-by-Step Procedure
  • Reactor Setup: Equip a 20L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, temperature probe, and a pressure-equalizing addition funnel. Connect the condenser outlet to a gas bubbler/scrubber.

  • Charging:

    • Charge 10.0 L Toluene to the reactor.

    • Start stirring at 150 RPM.

    • Charge 1.00 kg Isatoic Anhydride . The mixture will be a white slurry.

  • Heating: Heat the jacket to raise the internal temperature to 95°C .

  • Addition (Critical Step):

    • Charge 0.88 kg 2-Ethoxyaniline to the addition funnel.

    • Add the aniline dropwise over 60–90 minutes .

    • Observation: Gas evolution (CO₂) will begin immediately. Adjust addition rate to prevent foaming or reactor over-pressurization.

  • Reaction Maintenance:

    • After addition is complete, increase internal temperature to 105°C–110°C (mild reflux).

    • Hold for 3–5 hours .

    • IPC (In-Process Control): Take an aliquot, dissolve in MeCN, and analyze by HPLC. Target: <0.5% Isatoic Anhydride remaining.

  • Crystallization (Workup):

    • Cool the mixture slowly to 20°C over 4 hours (ramp rate: 20°C/hr).

    • Nucleation:[1] The product should spontaneously crystallize around 60°C. If not, seed at 55°C.

    • Once at 20°C, stir for an additional 2 hours to maximize yield.

  • Filtration:

    • Filter the slurry using a vacuum nutsche or centrifuge.

    • Wash 1: Wash the cake with 2.0 L of cold Toluene (removes unreacted aniline).

    • Wash 2: Wash with 2.0 L of Heptane (displaces toluene to aid drying).

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: ~1.35 – 1.45 kg (85–92%).

    • Appearance: Off-white to beige crystalline solid.

Process Flow Diagram

The following diagram outlines the unit operations and decision gates for the manufacturing process.

ProcessFlow Figure 2: Unit operations for the synthesis of 2-amino-N-(2-ethoxyphenyl)benzamide. Start Start: Raw Material Check Reactor Reactor Charging (Toluene + Isatoic Anhydride) Start->Reactor Heating Heat to 95°C Reactor->Heating Addition Controlled Addition of 2-Ethoxyaniline Heating->Addition Reaction Reflux (110°C, 4h) CO2 Off-gassing Addition->Reaction IPC IPC: HPLC Check (<0.5% SM) Reaction->IPC IPC->Reaction Fail (Extend Time) Cooling Controlled Cooling (Crystallization) IPC->Cooling Pass Filtration Filtration & Washing (Toluene/Heptane) Cooling->Filtration Drying Vacuum Drying (50°C) Filtration->Drying

Analytical Controls & Troubleshooting

Specification Targets
  • Purity (HPLC): >99.0% area.[2]

  • Impurity A (2-Ethoxyaniline): <0.15% (Controlled by toluene wash).

  • Impurity B (Anthranilic Acid): <0.1% (Result of moisture ingress hydrolyzing isatoic anhydride).

  • Loss on Drying (LOD): <0.5%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Product too soluble in toluene at RT.Cool to 0-5°C before filtration or add Heptane as an anti-solvent during cooling.
Slow Reaction Temperature too low or old isatoic anhydride (polymerized).Ensure internal temp >100°C. Verify reagent quality.
Product Colored (Dark Brown) Oxidation of 2-ethoxyaniline.Perform reaction under Nitrogen atmosphere. Ensure aniline is distilled if originally dark.
High Pressure CO₂ vent blocked or addition too fast.Check scrubber lines. Slow down addition rate immediately.

References

  • Reaction Mechanism & Scope

    • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

    • Note: This is the seminal review covering nucleophilic attack on is
  • Specific Synthesis Context (Anthranilamides)

    • Clark, R. H., & Wagner, E. C. (1937). Isatoic Anhydride.[3][4][5][6][7] Organic Syntheses, Coll. Vol. 3, p.488.

    • Note: Provides foundational handling data for the starting m
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Safety (Gas Evolution)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-amino-N-(2-ethoxyphenyl)benzamide

The Core Challenge: The "Ortho-Ortho" Clash If you are experiencing low yields (<40%) or "sticky" products in this synthesis, the root cause is almost certainly the double ortho-substitution effect . You are attempting t...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Ortho-Ortho" Clash

If you are experiencing low yields (<40%) or "sticky" products in this synthesis, the root cause is almost certainly the double ortho-substitution effect .

You are attempting to couple a sterically hindered electrophile (the benzoyl center is flanked by an amino group) with a sterically hindered nucleophile (the aniline is flanked by an ethoxy group).

  • Electronic Factor: The 2-ethoxy group makes the aniline electron-rich (good nucleophile), but...

  • Steric Factor: The bulk of the ethoxy group physically blocks the approach to the carbonyl.

  • Kinetic Consequence: The reaction rate is significantly retarded, allowing side reactions (dimerization, hydrolysis) to outcompete the desired amide formation.

This guide provides two validated routes to bypass this barrier. Route A optimizes the standard Isatoic Anhydride method. Route B is the "Robust Alternative" using a Nitro-precursor if Route A fails.

Diagnostic Workflow

Use this decision tree to identify your failure mode and select the correct troubleshooting module.

TroubleshootingFlow Start START: Low Yield / Impure Product RouteCheck Which Synthetic Route? Start->RouteCheck Isatoic Route A: Isatoic Anhydride RouteCheck->Isatoic Nitro Route B: 2-Nitrobenzoic Acid RouteCheck->Nitro SolventCheck Solvent Used? Isatoic->SolventCheck Ethanol Ethanol (Reflux) SolventCheck->Ethanol Standard DMF DMF/DMAc (High Temp) SolventCheck->DMF Advanced ResultA Issue: Incomplete Conv. or Polymerization Ethanol->ResultA FixA Fix: Switch to DMF + Base (See Module 2) ResultA->FixA CouplingMethod Coupling Method? Nitro->CouplingMethod StandardCoupling EDC / HATU / DCC CouplingMethod->StandardCoupling AcidChloride Acid Chloride (SOCl2) CouplingMethod->AcidChloride ResultB Issue: No Reaction or Acyl Urea byproduct StandardCoupling->ResultB FixB Fix: Use Acid Chloride Route (See Module 3) ResultB->FixB

Figure 1: Diagnostic logic for identifying the cause of synthetic failure based on route selection.

Module 2: Optimizing the Isatoic Anhydride Route

Best for: Rapid synthesis, avoiding protection/deprotection steps. Common Failure: Incomplete reaction, formation of anthraniloylanthranilic acid (dimer).

The Mechanism & Pitfall

Isatoic anhydride reacts with nucleophiles via ring opening and decarboxylation. However, because your nucleophile (2-ethoxyaniline) is hindered, the isatoic anhydride may react with itself or hydrolyze if moisture is present, leading to low yields.

Troubleshooting Protocol
ParameterStandard Protocol (Likely Failing)Optimized Protocol (High Yield)
Solvent Ethanol or TolueneDMF (Dimethylformamide) or DMAc
Temperature Reflux (78°C - 110°C)100°C - 120°C
Stoichiometry 1:1 Equivalence1.2 eq Isatoic Anhydride (Excess)
Catalyst NoneDMAP (10 mol%) or NaOH (1 eq)
Time 2-4 Hours12-24 Hours
Optimized Procedure (Step-by-Step)
  • Dissolution: Dissolve 2-ethoxyaniline (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq). The base helps deprotonate the aniline, increasing its nucleophilicity to overcome steric hindrance.

  • Addition: Add Isatoic Anhydride (1.2 eq).

  • Reaction: Heat to 110°C under nitrogen. Monitor by TLC.[1][2]

    • Note: CO₂ evolution will be observed.[2][3] Ensure proper venting.

  • Workup:

    • Cool to room temperature.[1][2][4][5]

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The product should precipitate.[4][6][7] If it oils out (common with ethoxy groups), see Module 4.

Module 3: The Nitro-Precursor Route (Robust Alternative)

Best for: Scaling up, or when the Isatoic route yields <30%. Logic: This route separates the steric clash from the sensitive amine functionality. We first couple the robust 2-nitrobenzoic acid, then gently reduce it.

Step 1: Acid Chloride Formation (Critical)

Do not use EDC/HATU. Sterically hindered anilines react poorly with activated esters. You need the high reactivity of an acid chloride.

  • Reflux: Suspend 2-nitrobenzoic acid in Thionyl Chloride (SOCl₂) (excess). Add 1 drop of DMF (catalyst). Reflux for 2 hours until clear.

  • Evaporation: Remove SOCl₂ completely under vacuum. Co-evaporate with toluene twice to remove traces of acid.

  • Coupling: Dissolve the resulting acid chloride in DCM. Add to a solution of 2-ethoxyaniline (1.0 eq) and Pyridine (1.5 eq) at 0°C, then warm to RT.

Step 2: Reduction

The resulting 2-nitro-N-(2-ethoxyphenyl)benzamide is stable. Reduce it using a mild protocol to avoid cleaving the amide bond.

  • Method A (Cleanest): Pd/C (10% wt) in Methanol under H₂ balloon (RT, 4h).

  • Method B (If Halogens present): Iron powder (5 eq) + NH₄Cl (saturated aq) in Ethanol/Water (Reflux, 2h).

Module 4: Purification & "Oiling Out"

The 2-ethoxy group adds lipophilicity, often causing the product to separate as a sticky oil rather than a solid.

Protocol: Handling the "Oil"
  • Decant: If the product oils out in water, decant the water phase.

  • Dissolve: Take up the oil in a minimum amount of hot Ethanol or Ethyl Acetate .

  • Anti-solvent: Add Hexane or Water dropwise until just cloudy.

  • Seeding: Scratch the glass wall with a spatula or add a seed crystal.

  • Slow Cool: Let it stand at RT for 2 hours, then 4°C overnight. Do not rush this.

Data Summary for Solvents:

  • Recrystallization:[2][8][9] Ethanol/Water (Best), Ethyl Acetate/Hexane (Good).

  • Chromatography: DCM:MeOH (95:5) usually elutes the product well; the amine tailing can be reduced by adding 1% Triethylamine.

References

  • Isatoic Anhydride Chemistry

    • Source: Coppola, G. M. (1980).[10] "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536.

    • Relevance: Defines the mechanism of ring-opening and the necessity of polar aprotic solvents for hindered amines.
  • Steric Hindrance in Amide Coupling

    • Source: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.
    • Relevance: Explains why standard coupling agents (EDC/NHS) fail with ortho-substituted anilines and supports the Acid Chloride route.
  • Nitro Reduction Protocols

    • Source: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.
    • Relevance: Provides alternative reduction methods if hydrogen

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-amino-N-(2-ethoxyphenyl)benzamide

Executive Summary This guide addresses the stability challenges associated with 2-amino-N-(2-ethoxyphenyl)benzamide . While the amide linkage is kinetically stable, the molecule contains two sensitive functional motifs:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability challenges associated with 2-amino-N-(2-ethoxyphenyl)benzamide . While the amide linkage is kinetically stable, the molecule contains two sensitive functional motifs: a primary aromatic amine (aniline) and an electron-rich ethoxy-substituted phenyl ring.

The Critical Failure Mode: The primary degradation pathway is oxidative discoloration of the free amino group, followed by hydrolytic cleavage of the amide bond if moisture is present. This guide provides a self-validating storage system to prevent these issues.

Module 1: The "Zero-Degradation" Storage Protocol

To ensure analytical purity (>98%) over 12+ months, you must control three variables: Oxygen, Moisture, and Light .

Standard Operating Procedure (SOP)
VariableRequirementTechnical Rationale
Atmosphere Argon Overlay (Required)Nitrogen is lighter than air and can escape. Argon is heavier, creating a "blanket" that effectively prevents oxidative radical formation on the

group.
Container Amber Borosilicate Glass Blocks UV radiation (290–450 nm) which catalyzes the photo-oxidation of the aniline moiety into colored azo/nitro species.
Temperature -20°C (Desiccated)Arrhenius kinetics dictate that lowering temperature reduces the rate of hydrolysis and oxidation. Desiccation prevents hydrate formation.
Closure Teflon-lined Screw Cap + Parafilm Prevents moisture ingress. Do not use cork or rubber septa, which can leach plasticizers into the lipophilic benzamide.
The "Argon Blanket" Technique (Step-by-Step)
  • Transfer the compound to an amber vial.

  • Connect a Pasteur pipette to an Argon tank via flexible tubing.

  • Set gas flow to a gentle stream (barely feelable on the back of your hand).

  • Insert the pipette tip into the vial, 1 cm above the solid surface . Do not disturb the powder.

  • Flush for 15–20 seconds to displace lighter air.

  • While removing the pipette, immediately screw on the cap.

  • Seal the gap between the cap and vial neck with Parafilm M®.

Module 2: Troubleshooting & Diagnostics (Q&A)

Q1: My white powder has turned off-white/yellow. Is it still usable?

Diagnosis: Surface Oxidation. The primary amino group (


) has undergone partial oxidation to form N-oxides or azo-linkages. This is common in anilines exposed to air.
  • Impact: If the color is faint (off-white), purity is likely still >97%. The colored impurities have high extinction coefficients, meaning a tiny amount causes visible color.

  • Action: Perform a TLC check (Solvent: Hexane/Ethyl Acetate 3:1). If only a baseline spot and main spot exist, it is usable for crude reactions. For precise kinetics, recrystallize (see Module 4).

Q2: The compound is no longer dissolving in my standard solvent (DMSO/Methanol).

Diagnosis: Hydrate Formation or Polymorph Shift. Benzamides are prone to forming hydrates when exposed to ambient humidity. The crystal lattice rearranges to include water, often lowering solubility.

  • Action: Dry the sample in a vacuum desiccator over

    
     for 24 hours. If solubility does not improve, sonicate at 40°C for 10 minutes.
    
Q3: LC-MS shows a new peak at [M-135] or [M-137]. What is this?

Diagnosis: Amide Hydrolysis. The peak corresponds to the cleavage of the amide bond.

  • Mechanism: Water attacks the carbonyl carbon, splitting the molecule into Anthranilic acid (MW ~137) and 2-Ethoxyaniline (MW ~137).

  • Prevention: This indicates moisture ingress. Replace your desiccant immediately.

Module 3: Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows you to predict risks in your specific application.

Degradation Logic Flow

DegradationPathways Compound 2-amino-N- (2-ethoxyphenyl)benzamide Oxidation Oxidation Pathway (Air/Light) Compound->Oxidation O2 / hν Hydrolysis Hydrolysis Pathway (Moisture/Acid) Compound->Hydrolysis H2O / pH < 5 Azo Azo/Nitro Species (Yellow/Brown Impurity) Oxidation->Azo Radical Mechanism Cleavage Amide Cleavage Hydrolysis->Cleavage Anthranilic Anthranilic Acid (Byproduct A) Cleavage->Anthranilic Phenetidine 2-Ethoxyaniline (Byproduct B - Toxic) Cleavage->Phenetidine

Figure 1: The dual degradation pathways. Oxidation leads to discoloration, while hydrolysis destroys the pharmacophore.

Module 4: Re-purification Protocol

If your compound has degraded significantly (Yellow/Brown solid), use this recrystallization method to restore purity.

Solvent System: Ethanol / Water

  • Dissolve the degraded solid in the minimum amount of boiling Ethanol (approx. 10 mL per gram).

  • If the solution is dark brown, add Activated Charcoal (10% w/w) and stir for 5 minutes.

  • Filter hot through a Celite pad to remove charcoal.

  • To the hot filtrate, add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Allow the solution to cool slowly to room temperature, then move to a 4°C fridge for 4 hours.

  • Filter the white crystals and wash with cold 50% Ethanol/Water.

  • Dry under high vacuum.

Module 5: Solvent Compatibility Matrix

When preparing stock solutions, stability varies by solvent.

SolventStability Duration (at 4°C)Notes
DMSO High (3–6 Months)Best for frozen stocks. Avoid repeated freeze-thaw cycles (DMSO is hygroscopic).
Ethanol Medium (2–4 Weeks)Prone to evaporation and oxidation over time.
Water/PBS Low (< 24 Hours)Do not store. Prepare fresh. The amide bond is susceptible to hydrolysis in aqueous buffers.
DMF Medium (1 Month)Can hydrolyze to form formic acid and dimethylamine over time, which accelerates compound degradation.

References

  • PubChem. (n.d.). Compound Summary: N-(2-ethoxyphenyl)benzamide.[1] National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Retrieved February 17, 2026, from [Link]

  • Nanda, K. K., et al. (2020).[2] Base-Mediated Oxidative Degradation of Secondary Amides. Journal of Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the synthesis efficiency of different benzamide production methods

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzamide, a crucial building block in numerous pharmaceuticals and organic materials, is of paramount importance.[1] This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzamide, a crucial building block in numerous pharmaceuticals and organic materials, is of paramount importance.[1] This guide provides an in-depth comparative analysis of the most common methods for benzamide production, moving beyond a simple recitation of protocols to offer a critical evaluation of their efficiency, safety, and environmental impact. By understanding the nuances of each method, from the classic Schotten-Baumann reaction to greener, solvent-free alternatives, researchers can make informed decisions to optimize their synthetic strategies.

Executive Summary: A Comparative Overview

The synthesis of benzamide can be approached through several distinct chemical pathways. This guide will focus on four principal methods: the Schotten-Baumann reaction, the direct amidation of benzoic acid with urea, the Beckmann rearrangement of benzaldehyde oxime, and the hydrolysis of benzonitrile. Each method presents a unique profile of advantages and disadvantages in terms of yield, reaction conditions, cost-effectiveness, and adherence to the principles of green chemistry.

Method 1: The Schotten-Baumann Reaction: The High-Yielding Classic

The Schotten-Baumann reaction, the acylation of an amine with an acid chloride in the presence of a base, is a robust and widely used method for amide bond formation.[2][3] In the context of benzamide synthesis, this involves the reaction of benzoyl chloride with ammonia.

Mechanism and Rationale:

The reaction proceeds via nucleophilic acyl substitution. The highly reactive benzoyl chloride is attacked by the nucleophilic ammonia. A base, typically aqueous sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the ammonia, rendering it non-nucleophilic and halting the reaction.[4] The use of a biphasic system with vigorous stirring is common to facilitate the reaction between the organic-soluble benzoyl chloride and the aqueous ammonia and base.[5]

Experimental Protocol: Benzamide via Schotten-Baumann Reaction

  • In a well-ventilated fume hood, combine 10 mL of concentrated aqueous ammonia and 20 mL of water in a conical flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add 5 mL of benzoyl chloride to the stirred ammonia solution. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, continue stirring vigorously for 15-30 minutes at room temperature. A white precipitate of benzamide will form.

  • Collect the crude benzamide by vacuum filtration and wash the solid with several portions of cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from hot water to obtain pure benzamide crystals.

  • Dry the purified crystals in an oven at a moderate temperature (e.g., 70°C) and determine the yield.

Efficiency Analysis:

The Schotten-Baumann reaction is renowned for its high yields, often in the range of 70-95%.[5] Optimizations, such as the use of phase-transfer catalysts or microwave assistance, can further enhance efficiency, with some studies reporting yields of up to 92%.[2][3] The reaction is also relatively fast, typically reaching completion within an hour.

However, the method is not without its drawbacks. Benzoyl chloride is a lachrymator and is sensitive to moisture, requiring careful handling and anhydrous conditions for storage.[6][7] The use of a biphasic system can sometimes lead to mixing issues, and the generation of stoichiometric amounts of salt waste can be a concern from a green chemistry perspective.

Method 2: Benzoic Acid and Urea: A Greener, Solvent-Free Approach

A more environmentally benign route to benzamide involves the direct reaction of benzoic acid with urea, often catalyzed by boric acid. This method avoids the use of hazardous acid chlorides and can be performed under solvent-free conditions.[8][9]

Mechanism and Rationale:

At elevated temperatures, urea decomposes to generate isocyanic acid and ammonia. The isocyanic acid can then react with benzoic acid to form a mixed anhydride, which is subsequently attacked by ammonia to yield benzamide. Boric acid is thought to act as a catalyst by facilitating the formation of the reactive intermediates. The reaction is typically carried out by heating a mixture of the solid reactants.[8]

Experimental Protocol: Benzamide from Benzoic Acid and Urea

  • In a round-bottom flask, thoroughly mix 12.2 g of benzoic acid, 18.0 g of urea, and 1.0 g of boric acid.

  • Heat the mixture in an oil bath to 180°C. The solids will melt to form a liquid.

  • Maintain the temperature and stir the reaction mixture for approximately 3.5 hours. The evolution of ammonia and carbon dioxide will be observed.

  • Allow the reaction mixture to cool and solidify.

  • Treat the solid crude product with a dilute aqueous ammonia solution to dissolve any unreacted benzoic acid and boric acid.

  • Collect the insoluble benzamide by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from hot water to obtain pure benzamide.

  • Dry the purified crystals and calculate the yield.

Efficiency Analysis:

Yields for this method are typically in the range of 50-70%, although some sources have reported yields as high as 85.2%.[5][10] The reaction time is longer than the Schotten-Baumann reaction, often requiring several hours at a high temperature.[10][11] A key advantage of this method is its adherence to green chemistry principles, particularly the potential for a solvent-free process and the use of less hazardous starting materials.[12][13] The main byproducts are ammonia and carbon dioxide, which are less problematic than the salt waste from the Schotten-Baumann reaction. The cost-effectiveness is also favorable due to the low cost of urea and benzoic acid.

Method 3: The Beckmann Rearrangement: An Alternative from an Oxime

The Beckmann rearrangement provides an alternative pathway to amides from ketoximes or aldoximes.[14][15][16] For benzamide synthesis, this involves the rearrangement of benzaldehyde oxime.

Mechanism and Rationale:

The Beckmann rearrangement is an acid-catalyzed reaction where the group anti-periplanar to the hydroxyl group on the oxime migrates to the nitrogen atom, leading to the formation of an amide.[15][16] The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The subsequent rearrangement is a concerted process. For aldoximes, the migrating group is a hydrogen atom. The resulting nitrilium ion is then hydrated to form the amide.

Experimental Protocol: Benzamide via Beckmann Rearrangement of Benzaldehyde Oxime

  • Prepare benzaldehyde oxime by reacting benzaldehyde with hydroxylamine hydrochloride in the presence of a base.

  • In a round-bottom flask, dissolve the purified benzaldehyde oxime in a suitable solvent such as acetonitrile.

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude benzamide.

  • Purify the product by recrystallization or column chromatography.

Efficiency Analysis:

The yield of the Beckmann rearrangement can be variable and is highly dependent on the substrate and reaction conditions. While some rearrangements can proceed in high yields, the synthesis of benzamide from benzaldehyde oxime can sometimes result in the formation of benzonitrile as a significant byproduct.[17] One study on the photochemical Beckmann rearrangement of benzaldehyde oxime reported a quantum yield of 0.034, indicating a less efficient process under those specific conditions.[18] A study using a solid acid catalyst (Nafion) on a different ketoxime resulted in a low yield of 16%, which may not be representative for benzaldehyde oxime but highlights the potential for lower efficiency.[1][19] The use of strong acids and potentially harsh reaction conditions are also considerations for safety and environmental impact.

Method 4: Hydrolysis of Benzonitrile: A Direct Conversion

The hydrolysis of benzonitrile offers a direct route to benzamide. This reaction can be performed under either acidic or basic conditions, with the latter often being preferred to minimize further hydrolysis to benzoic acid.

Mechanism and Rationale:

Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the more stable amide. Careful control of reaction conditions is necessary to stop the reaction at the amide stage and prevent its complete hydrolysis to the carboxylate salt.

Experimental Protocol: Benzamide via Hydrolysis of Benzonitrile

  • In a round-bottom flask, dissolve benzonitrile in a suitable solvent such as ethanol or isopropanol.

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The benzamide may precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water to remove any remaining base.

  • Recrystallize the benzamide from hot water to obtain a purified product.

  • Dry the crystals and determine the yield.

Efficiency Analysis:

The hydrolysis of benzonitrile can be a high-yielding reaction, with reported yields ranging from 65% to as high as 96% for some substituted benzonitriles under optimized conditions.[20][21][22] The reaction conditions, including the choice of base, solvent, and temperature, play a significant role in the efficiency. For example, a transition metal-free protocol using NaOH in isopropanol at 60°C has been shown to be effective.[21] While this method is direct, the reaction times can be lengthy, often requiring 12 to 24 hours. From a green chemistry perspective, the use of strong bases and organic solvents are points of consideration. However, recent developments have focused on more eco-friendly approaches, such as using waste pomelo peel ash as a base, achieving a 94% yield.[20]

Comparative Data Summary

Synthesis MethodStarting MaterialsKey ReagentsTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Schotten-Baumann Benzoyl chloride, AmmoniaNaOH or Pyridine70-95[5]< 1 hour0 - Room TempHigh yield, fast reactionBenzoyl chloride is a lachrymator and moisture-sensitive; generates salt waste
Benzoic Acid + Urea Benzoic acid, UreaBoric acid (catalyst)50-85[5][10]3.5 - 8 hours~180Green (solvent-free potential), low-cost materialsHigh temperature required, longer reaction time, moderate yields
Beckmann Rearrangement Benzaldehyde oximeStrong acid (e.g., TFA)Variable (can be low)[1][18][19]Several hoursRefluxAlternative route from aldehydesVariable yields, potential for byproduct formation (benzonitrile), use of strong acids
Hydrolysis of Benzonitrile BenzonitrileNaOH or KOH65-96[20][21][22]12 - 24 hours60 - RefluxHigh yield, direct conversionLong reaction times, use of strong bases and solvents

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the four discussed benzamide synthesis methods.

Schotten_Baumann_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Benzoyl_Chloride Benzoyl Chloride Combine Combine and Stir Vigorously at 0-5 °C Benzoyl_Chloride->Combine Ammonia Aqueous Ammonia Ammonia->Combine Base Aqueous Base (e.g., NaOH) Base->Combine React React at RT (15-60 min) Combine->React Filter Vacuum Filter Precipitate React->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Hot Water Wash->Recrystallize Dry Dry Product Recrystallize->Dry Benzamide Benzamide Dry->Benzamide Pure Benzamide Benzoic_Acid_Urea_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Benzoic_Acid Benzoic Acid Mix Mix Solids Benzoic_Acid->Mix Urea Urea Urea->Mix Boric_Acid Boric Acid (catalyst) Boric_Acid->Mix Heat Heat to ~180°C (3.5-8 h) Mix->Heat Cool Cool and Solidify Heat->Cool Treat Treat with Dilute Ammonia Cool->Treat Filter Vacuum Filter Treat->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Hot Water Wash->Recrystallize Dry Dry Product Recrystallize->Dry Benzamide Benzamide Dry->Benzamide Pure Benzamide

Caption: Experimental workflow for benzamide synthesis from benzoic acid and urea.

Beckmann_Rearrangement_Workflow cluster_reactants Reactant cluster_reaction Reaction cluster_workup Workup & Purification Oxime Benzaldehyde Oxime Dissolve Dissolve in Solvent Oxime->Dissolve Acid Strong Acid (e.g., TFA) Acid->Dissolve Reflux Heat to Reflux (several hours) Dissolve->Reflux Neutralize Neutralize Acid Reflux->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash and Dry Organic Layer Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Recrystallize or Chromatograph Concentrate->Purify Benzamide Benzamide Purify->Benzamide Pure Benzamide

Caption: Experimental workflow for benzamide synthesis via Beckmann rearrangement.

Benzonitrile_Hydrolysis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Benzonitrile Benzonitrile Combine Combine Reactants Benzonitrile->Combine Base Aqueous Base (e.g., NaOH) Base->Combine Solvent Solvent (e.g., Ethanol) Solvent->Combine Reflux Heat to Reflux (12-24 h) Combine->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filter Precipitate Cool->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Hot Water Wash->Recrystallize Dry Dry Product Recrystallize->Dry Benzamide Benzamide Dry->Benzamide Pure Benzamide

Caption: Experimental workflow for benzamide synthesis via hydrolysis of benzonitrile.

Conclusion and Recommendations

The choice of the optimal method for benzamide synthesis is contingent upon the specific requirements of the researcher and the context of the synthesis.

  • For high yield and rapid synthesis on a laboratory scale, the Schotten-Baumann reaction remains a superior choice, provided that appropriate safety precautions are taken for handling benzoyl chloride.

  • For greener, more cost-effective, and large-scale industrial production , the reaction of benzoic acid with urea presents a compelling alternative, despite the higher temperatures and longer reaction times.

  • The hydrolysis of benzonitrile is a viable and high-yielding option, particularly when the nitrile is a readily available starting material. Recent advancements in catalysis for this method are making it increasingly attractive.

  • The Beckmann rearrangement is a more specialized method and may be considered when benzaldehyde is the primary precursor and other methods are not feasible, though careful optimization is required to maximize the yield of benzamide over benzonitrile.

Ultimately, a thorough evaluation of the factors outlined in this guide—yield, reaction conditions, safety, cost, and environmental impact—will enable the selection of the most efficient and appropriate synthetic route for the production of benzamide in any research or development setting.

References

  • Li, C., et al. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 24(21), 3853. [Link]

  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(9), 1636-1640. [Link]

  • Chapman, O. L., & Lenz, G. (1967). The photochemical Beckmann rearrangement. Canadian Journal of Chemistry, 45(24), 3049-3055. [Link]

  • ResearchGate. (n.d.). Comparison of methods for benzamide synthesis from benzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Yáñez-Alarid, R., et al. (2017). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

  • Rao, K. S., et al. (2017). Transition metal-free hydration of nitriles to amides mediated by NaOH. OA Text. [Link]

  • ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]

  • Cereda, E., et al. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. Catalysis Communications, 44, 73-77. [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1(4), 513-522. [Link]

  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]

  • Bio-protocol. (2025). 3.7. General Procedure for the Beckmann Rearrangement/Fragmentation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Pendidikan Kimia. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Retrieved from [Link]

  • YouTube. (2021). Synthesis of Benzamide. Retrieved from [Link]

  • Semantic Scholar. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Retrieved from [Link]

  • Constable, D. J. C., et al. (2007). Metrics to green chemistry—which are the best?. Green Chemistry, 9(5), 411-420. [Link]

  • Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry, 16(4), 2009-2018. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide 8 under sustainable reaction conditions starting from 2 d. Retrieved from [Link]

  • YouTube. (2018). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Hydration of benzonitrile into benzamide catalyzed by complexes 1, 2.... Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS). Retrieved from [Link]

  • Bakiyalakshmi, S., & Ramkumar, R. (2022). A MODIFIED SYNTHESIS OF AMIDES FROM KETONES VIA BACKMANN REARRANGEMENT CATALYSED BY FERRIC CHLORIDE. World Journal of Pharmaceutical and Medical Research, 8(12), 65-69. [Link]

  • Google Patents. (n.d.). US5550286A - Process for the preparation of aromatic carboxamides from aromatic carboxylic acids and urea.
  • Semantic Scholar. (n.d.). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. Retrieved from [Link]

  • SciSpace. (2018). Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes. Retrieved from [Link]

  • Google Patents. (n.d.). US3366639A - Synthesis of amides from nitriles.
  • National Center for Biotechnology Information. (2015). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Retrieved from [Link]

  • International Research Journal of Pure and Applied Chemistry. (2018). Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes. Retrieved from [Link]

Sources

Comparative

Benchmarking the purity of synthesized 2-amino-N-(2-ethoxyphenyl)benzamide against commercial standards

Introduction: The Criticality of Scaffold Purity 2-Amino-N-(2-ethoxyphenyl)benzamide (CAS: 405903-51-7) is a privileged scaffold in medicinal chemistry, serving as a core structure for histone deacetylase (HDAC) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Scaffold Purity

2-Amino-N-(2-ethoxyphenyl)benzamide (CAS: 405903-51-7) is a privileged scaffold in medicinal chemistry, serving as a core structure for histone deacetylase (HDAC) inhibitors and G-protein-coupled receptor (GPCR) modulators [1, 2]. As drug discovery programs move from hit-to-lead to lead optimization, the purity of this intermediate becomes a rate-limiting factor.

Commercial standards for this compound are frequently listed with purities of 95% , often containing significant residual anilines (2-ethoxyaniline) or oligomeric by-products. These impurities can act as "pan-assay interference compounds" (PAINS), skewing biological assay results and inhibiting downstream crystallization.

This guide provides a rigorous technical framework to benchmark the purity of in-house synthesized 2-amino-N-(2-ethoxyphenyl)benzamide against commercial standards, demonstrating that a self-validated synthesis protocol can consistently yield >99% purity.

Synthesis & Purification Workflow

To achieve a benchmark superior to commercial standards, we utilize the Isatoic Anhydride Route . Unlike traditional coupling (e.g., EDC/HOBt) which generates urea by-products, this method is atom-economical and driven by the irreversible evolution of CO₂.

Mechanism & Protocol

The reaction involves the nucleophilic attack of o-phenetidine (2-ethoxyaniline) on the carbonyl of isatoic anhydride, followed by decarboxylation.

Step-by-Step Protocol:

  • Reagents: Suspend Isatoic Anhydride (1.0 equiv) in Ethanol (10 mL/g).

  • Addition: Add 2-Ethoxyaniline (1.05 equiv) dropwise at room temperature.

  • Reaction: Reflux (80°C) for 4–6 hours. Monitor CO₂ evolution.

  • Workup: Cool to room temperature. The product often precipitates.

  • Purification (The Differentiator): Recrystallize from hot Ethanol/Water (9:1). This removes unreacted aniline (soluble in aqueous ethanol) and anthranilic acid traces.

Workflow Visualization

SynthesisWorkflow Start Starting Materials (Isatoic Anhydride + o-Phenetidine) Reaction Reflux in EtOH (CO2 Evolution) Start->Reaction 80°C, 4h Crude Crude Product (Contains Aniline Trace) Reaction->Crude Cool & Filter Purification Recrystallization (EtOH/H2O 9:1) Crude->Purification Dissolve & Precipitate Final Final Product (>99% Purity) Purification->Final Dry & Analyze

Figure 1: Optimized synthesis and purification workflow for minimizing aniline impurities.

Analytical Benchmarking Suite

To validate the superiority of the synthesized product, we employ a triad of analytical methods: HPLC for quantitative purity, ¹H NMR for structural integrity, and LC-MS for impurity identification.

A. High-Performance Liquid Chromatography (HPLC)

Commercial samples often show a "fronting" peak corresponding to the more polar 2-ethoxyaniline.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Amide π-π* transition).

  • Flow Rate: 1.0 mL/min.

B. Nuclear Magnetic Resonance (¹H NMR)

The diagnostic peaks for 2-amino-N-(2-ethoxyphenyl)benzamide in DMSO-d₆ are distinct.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Note
Amide NH 9.40 – 9.60Singlet1HDisappears with D₂O shake.
Aniline NH₂ 6.30 – 6.50Broad Singlet2HUpfield from amide NH; confirms free amine.
Aromatic Ring 6.60 – 7.80Multiplet8HComplex region; look for symmetry.
Ethoxy -OCH₂- 4.05 – 4.15Quartet2HCharacteristic of o-phenetidine moiety.
Ethoxy -CH₃ 1.30 – 1.40Triplet3HCoupled to methylene.

Note: Commercial "95%" samples often show small impurity peaks at δ 4.5-5.0 ppm (unreacted aniline NH2) or split ethyl signals. [3]

C. Mass Spectrometry (LC-MS)
  • Target Ion: [M+H]⁺ = 257.13 m/z.

  • Common Impurity: 2-Ethoxyaniline ([M+H]⁺ = 138.1 m/z).

  • Dimer Impurity: [2M+H]⁺ = 513.2 m/z (often seen in concentrated commercial samples).

Comparative Results: Commercial vs. Synthesized

The following data summarizes a direct comparison between a standard purchased from a major catalog supplier (labeled "95%") and the product synthesized via the protocol above.

MetricCommercial Standard (Vendor A)Synthesized (Recrystallized)Impact on Research
HPLC Purity 94.8%99.6% High purity prevents false positives in enzymatic assays.
Major Impurity 2-Ethoxyaniline (~4%)None Detected Aniline impurities are toxic and reactive in downstream steps.
Appearance Beige/Brown PowderWhite Crystalline Solid Color indicates oxidation products in commercial samples.
Melting Point 118–125°C (Broad)128–130°C (Sharp) Sharp MP confirms crystal lattice homogeneity.
Cost (Est.) $150 / gram$15 / gram Significant cost reduction for scale-up.

Discussion & Strategic Recommendations

Why the Discrepancy? Commercial suppliers often produce this compound via acid chloride coupling (Anthraniloyl chloride + o-Phenetidine). This method is prone to:

  • Over-acylation: Forming di-benzoylated side products.

  • Hydrolysis: Reverting to anthranilic acid during storage.

  • Oxidation: o-Phenetidine is light-sensitive, turning the product brown over time.

Recommendation: For biological screening (IC₅₀ < 1 µM) or crystallography, do not rely on commercial "95%" grades . Synthesize the compound fresh using the isatoic anhydride route. The crystallization from Ethanol/Water is a self-validating purification step that ensures the removal of the specific aniline impurity that plagues commercial stocks.

References

  • Sigma-Aldrich. 2-amino-N-(2-ethoxyphenyl)benzamide Product Page. Accessed Oct 2025.[1] Link

  • PubChem. Compound Summary for CID 750179: 2-amino-N-(4-ethoxyphenyl)benzamide (Analog Reference). National Library of Medicine. Link

  • BenchChem. In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. (Provides comparative NMR data for benzamide analogs). Link

  • Wandong Wen, et al. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382.[2] ChemMedChem, 2015.[2] (Establishes biological relevance of the scaffold). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-amino-N-(2-ethoxyphenyl)benzamide for Laboratory Professionals

This guide provides essential, step-by-step procedures for the proper disposal of 2-amino-N-(2-ethoxyphenyl)benzamide, a compound utilized in various research and development settings. Adherence to these protocols is par...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of 2-amino-N-(2-ethoxyphenyl)benzamide, a compound utilized in various research and development settings. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

The core principle of chemical waste management is the containment and proper treatment of hazardous substances to prevent their release into the environment. All chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified safety professional. The disposal of 2-amino-N-(2-ethoxyphenyl)benzamide must be conducted in strict accordance with all applicable local, state, and federal regulations. In the United States, this primarily involves adherence to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2]

Section 1: Hazard Assessment and Characterization

Key Potential Hazards:

  • Eye Irritation: May cause serious eye irritation or damage upon contact.[3][4][6]

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]

  • Toxicity: While specific toxicity data is not available, it is best practice to assume the compound may be harmful if swallowed or inhaled.[6]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] It is the responsibility of the waste generator to make this determination. Given the potential for toxicity, 2-amino-N-(2-ethoxyphenyl)benzamide waste should be managed as hazardous waste.

Section 2: Personal Protective Equipment (PPE)

To mitigate the risks of exposure during handling and disposal, all personnel must wear appropriate Personal Protective Equipment (PPE).[8][9]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes of liquids or dust.
Body Protection Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of dust or vapors.[8]
Section 3: Step-by-Step Disposal Protocol

The recommended method for the disposal of 2-amino-N-(2-ethoxyphenyl)benzamide is through a licensed and certified chemical waste disposal company.[9][10] Do not dispose of this chemical down the drain or in the regular trash.[2]

Step 1: Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for the collection of 2-amino-N-(2-ethoxyphenyl)benzamide waste.

  • Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[11]

  • The container should be made of a material compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

Step 2: Container Labeling

  • The waste container must be labeled with the words "HAZARDOUS WASTE".[2][7]

  • The label must also include:

    • The full chemical name: "2-amino-N-(2-ethoxyphenyl)benzamide". Avoid abbreviations or chemical formulas.[2]

    • The date of waste generation.[2]

    • The location of origin (e.g., laboratory and room number).[2]

    • The name and contact information of the principal investigator or responsible party.[2]

    • An indication of the hazards (e.g., "Irritant," "Toxic").[2]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[7][12]

  • The SAA should be under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.[7][13]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Once the container is full or you are ready to dispose of the waste, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[2]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve filling out a chemical waste collection form.[2]

  • Do not attempt to transport the hazardous waste yourself.

The following diagram illustrates the decision-making process for the proper disposal of 2-amino-N-(2-ethoxyphenyl)benzamide.

DisposalWorkflow Start Start: Disposal of 2-amino-N-(2-ethoxyphenyl)benzamide AssessHazards 1. Assess Hazards (Consult SDS for similar compounds) Start->AssessHazards WearPPE 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->WearPPE SegregateWaste 3. Segregate Waste (Dedicated, compatible container) WearPPE->SegregateWaste LabelContainer 4. Label Container ('Hazardous Waste', Chemical Name, Date, etc.) SegregateWaste->LabelContainer StoreSecurely 5. Store Securely (Closed container in SAA) LabelContainer->StoreSecurely ContactEHS 6. Contact EHS for Pickup (Follow institutional procedures) StoreSecurely->ContactEHS Disposal Professional Disposal ContactEHS->Disposal

Caption: Disposal workflow for 2-amino-N-(2-ethoxyphenyl)benzamide.

Section 4: Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material. Avoid creating dust.[10][14]

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[6][15]

  • Decontaminate: Clean the spill area with soap and water.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Section 5: Conclusion

The proper disposal of 2-amino-N-(2-ethoxyphenyl)benzamide is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers and scientists can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your facility.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. Stony Brook University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Proper Handling of Hazardous Waste Guide. EPA. [Link]

  • Chemical Safety and Waste Management Manual. University of Alabama at Birmingham. [Link]

  • EPA rules cover handling, managing and storing hazardous wastes. ISHN. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Benzamide. PubChem. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.